Mercury, bromophenyl-

Description

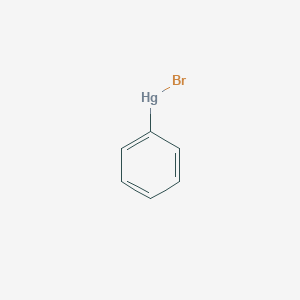

Structure

2D Structure

Properties

IUPAC Name |

bromo(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPHNPSAIJQNEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrHg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074465 | |

| Record name | Mercury, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-89-8 | |

| Record name | Bromophenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl mercuric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophenylmercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromophenylmercury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromophenylmercury, an organomercurial compound of interest in various chemical and pharmaceutical research areas. This document details synthetic methodologies, analytical characterization techniques, and presents available data in a structured format to facilitate understanding and application by researchers in the field.

Synthesis of Bromophenylmercury

The synthesis of bromophenylmercury can be approached through several established routes in organometallic chemistry. The primary methods involve the mercuration of a brominated aromatic precursor. Two common strategies are electrophilic mercuration and synthesis via a Grignard reagent.

Experimental Protocols

Method 1: Synthesis of p-Bromophenylmercuric Chloride via Diazotization of p-Bromoaniline

This method involves the reaction of a diazonium salt, prepared from p-bromoaniline, with mercuric chloride.

Materials:

-

p-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Mercuric chloride (HgCl₂)

-

Copper sulfate (catalyst)

-

Ice

-

Diethyl ether

Procedure:

-

Dissolve p-bromoaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled p-bromoaniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of mercuric chloride in water.

-

Add the freshly prepared diazonium salt solution to the mercuric chloride solution. The addition of a small amount of copper sulfate can catalyze the reaction.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The solid product, p-bromophenylmercuric chloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified p-bromophenylmercuric chloride.

Method 2: Synthesis of p-Bromophenylmercuric Bromide from p-Bromophenylmagnesium Bromide

This protocol utilizes a Grignard reagent formed from p-dibromobenzene, which then reacts with mercuric bromide.

Materials:

-

p-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Mercuric bromide (HgBr₂)

-

Iodine crystal (for initiation)

Procedure:

-

Ensure all glassware is oven-dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of p-dibromobenzene in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.

-

If the reaction does not start, gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining p-dibromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

In a separate flask, prepare a solution or suspension of mercuric bromide in anhydrous diethyl ether or THF.

-

Slowly add the Grignard reagent to the mercuric bromide solution with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude p-bromophenylmercuric bromide.

-

Purify the product by recrystallization from a suitable solvent.

Characterization of Bromophenylmercury

The structural confirmation and purity assessment of the synthesized bromophenylmercury are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Analytical Data

| Parameter | Data |

| Molecular Formula | C₆H₄BrHgX (where X is Cl or Br) |

| Molecular Weight | 393.55 g/mol (for C₆H₄Br₂Hg) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the isomer and halide; requires experimental determination. |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the substitution pattern of the bromine on the phenyl ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl ring. The carbon directly bonded to mercury will show a characteristic chemical shift, and coupling with the ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance) may be observed as satellite peaks. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for mercury and bromine. The molecular ion peak [M]⁺ should be observable. Common fragmentation patterns may include the loss of the halogen atom or the entire mercury halide moiety, leading to the formation of a bromophenyl cation. |

| X-ray Crystallography | Single-crystal X-ray diffraction can provide the definitive molecular structure, including bond lengths and angles between the carbon, mercury, and bromine atoms. This technique confirms the geometry of the molecule. |

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of bromophenylmercury via the Grignard reaction method.

Caption: Synthesis workflow for p-bromophenylmercuric bromide.

Characterization Logic

The logical flow for the characterization of the synthesized bromophenylmercury is depicted in the diagram below.

Caption: Logical flow for the characterization of bromophenylmercury.

Analysis of Bromophenylmercury Crystal Structure: A Review of Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, a detailed experimental crystal structure analysis for bromophenylmercury (C₆H₅BrHg) is not publicly available. While the compound is a known chemical entity with the CAS Number 1192-89-8, its single-crystal X-ray diffraction data, including unit cell dimensions, space group, and atomic coordinates, have not been reported in the accessible literature. This technical guide, therefore, serves to report on the absence of this specific information and provides context on related available data.

Researchers and professionals in drug development seeking to understand the solid-state properties of bromophenylmercury will find that while synthesis and use as a chemical reagent are documented, the precise three-dimensional arrangement of its atoms in a crystalline state remains undetermined or unpublished.

Summary of Available Information

While the primary goal of providing a detailed crystallographic analysis cannot be met, the following information about bromophenylmercury has been confirmed through literature and database searches:

| Property | Value |

| Chemical Formula | C₆H₅BrHg |

| Molecular Weight | 357.60 g/mol |

| CAS Registry Number | 1192-89-8 |

| Synonyms | Phenylmercuric bromide, Phenylmercury(II) bromide |

Discussion on the Lack of Crystal Structure Data

The absence of a published crystal structure for bromophenylmercury could be due to several factors. The synthesis of high-quality single crystals suitable for X-ray diffraction can be challenging. Furthermore, the inherent toxicity of organomercury compounds may limit the extent of their characterization. It is also possible that such data exists in proprietary databases or has been determined but not yet published.

For researchers requiring structural information, alternative approaches such as computational modeling or powder X-ray diffraction could provide some insights into the solid-state packing and molecular conformation of bromophenylmercury. However, these methods would not yield the precise atomic-level detail that single-crystal X-ray crystallography provides.

Experimental Protocols: A General Overview

In the absence of a specific experimental protocol for the crystal structure determination of bromophenylmercury, a generalized workflow for such an analysis is presented below. This serves as a template for the type of detailed methodology that would be expected in a full technical guide.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenylmercuric Bromide

This guide provides a comprehensive overview of the physical and chemical properties of phenylmercuric bromide. It includes detailed data, experimental protocols, and visualizations to support research and development activities involving this organomercury compound.

Chemical Identity and Physical Properties

Phenylmercuric bromide, with the CAS Registry Number 1192-89-8, is an organometallic compound.[1][2] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for Phenylmercuric Bromide

| Identifier | Value |

| CAS Number | 1192-89-8[1][3] |

| Molecular Formula | C6H5BrHg[1][4] |

| Synonyms | Bromophenylmercury, Phenylmercury bromide, Mercury, bromophenyl-[1][2] |

| InChI | InChI=1S/C6H5.BrH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1[1][4] |

| InChIKey | PUPHNPSAIJQNEE-UHFFFAOYSA-M[1][4] |

| Canonical SMILES | C1=CC=C(C=C1)[Hg]Br[1] |

Table 2: Physical and Chemical Properties of Phenylmercuric Bromide

| Property | Value |

| Molecular Weight | 357.61 g/mol [1][4] |

| Appearance | Typically a colorless or off-white crystalline solid (by analogy with other phenylmercury compounds)[5] |

| Melting Point | 275 °C[1][6] |

| Boiling Point | Data not available |

| Solubility | Water: 199.8 mg/L @ 25 °C (estimated)[3]Organic Solvents: Generally exhibits better solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] The related phenylmercuric chloride is soluble in benzene, ether, and pyridine.[7] |

| Stability | Aryl mercurials like phenylmercuric bromide are less stable than alkyl mercurials and can be broken down into inorganic mercury (Hg2+) in biological systems and the environment.[7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of phenylmercuric bromide are crucial for its application in research.

Synthesis of Phenylmercuric Bromide

The synthesis of phenylmercuric bromide can be achieved via a Grignard reaction. This involves the preparation of a Grignard reagent, phenylmagnesium bromide, which then reacts with mercuric bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Mercuric bromide (HgBr₂)

-

Iodine crystal (for initiation)

-

Anhydrous calcium chloride drying tube

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination. The reaction is typically carried out in a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a mechanical stirrer.

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is indicated by the disappearance of the iodine color and the onset of bubbling. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming a cloudy grey-black solution of phenylmagnesium bromide.[8]

-

-

Reaction with Mercuric Bromide:

-

Prepare a solution or slurry of mercuric bromide in anhydrous ether or THF.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add the mercuric bromide suspension to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Carefully hydrolyze the reaction mixture by slowly adding it to a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄).

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude phenylmercuric bromide can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.

-

Analytical Methods

Quantitative and qualitative analysis of phenylmercuric bromide is essential for quality control and experimental studies.

Methods:

-

Atomic Absorption Spectroscopy (AAS): This is a highly sensitive method for determining the total mercury content.

-

Protocol: A sample of phenylmercuric bromide is digested using a mixture of concentrated nitric and sulfuric acids to break down the organic matrix and convert all mercury to Hg²⁺ ions. The resulting solution is then analyzed by cold vapor atomic absorption spectroscopy (CVAAS), where Hg²⁺ is reduced to elemental mercury, and its concentration is measured by its absorbance at 253.7 nm.[9]

-

-

Gas Chromatography (GC): This technique can be used for the separation and quantification of phenylmercuric bromide, particularly after derivatization.

-

Protocol: The bromide component can be analyzed by converting it to a volatile derivative. For instance, the sample can be suspended in an acidified solution with propylene oxide, which converts inorganic bromide to 2-bromo-1-propanol and 1-bromo-2-propanol. These derivatives are then extracted into an organic solvent (e.g., ethyl acetate) and analyzed using a GC system equipped with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.[10]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate phenylmercuric bromide from other compounds in a mixture.

-

Protocol: A reversed-phase HPLC method using a C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile and water. Detection can be achieved using a UV detector, as the phenyl group provides strong UV absorbance.

-

Biological Activity and Metabolism

Phenylmercury compounds, including phenylmercuric bromide, were historically used as antiseptics, fungicides, and preservatives due to their toxicity to microorganisms.[11][12] However, their use is now heavily restricted due to significant human and environmental toxicity.

Mechanism of Toxicity: Phenylmercuric compounds are lipophilic, which allows them to be readily absorbed through the skin and to cross biological membranes, including the blood-brain barrier.[13] Upon absorption, they are rapidly metabolized. The primary metabolic pathway involves the cleavage of the carbon-mercury bond, releasing inorganic divalent mercury (Hg²⁺). This inorganic mercury is the primary agent of toxicity, as it has a high affinity for sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction.[7][13] Chronic exposure can lead to the accumulation of mercury in organs, particularly the kidneys and the brain, resulting in severe neurotoxicity and renal damage.[13][14]

Visualizations

The following diagrams illustrate key workflows and pathways related to phenylmercuric bromide.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PHENYL MERCURIC BROMIDE [drugfuture.com]

- 3. phenyl mercuric bromide, 1192-89-8 [thegoodscentscompany.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PHENYLMERCURIC BROMIDE CAS#: 1192-89-8 [m.chemicalbook.com]

- 7. Phenylmercuric Chloride | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Phenylmercury acetate - Wikipedia [en.wikipedia.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to Bromophenylmercury (CAS 1192-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological effects of the organomercury compound, bromophenylmercury (CAS 1192-89-8), also known as phenylmercuric bromide. While specific experimental data for this particular compound is limited in publicly available literature, this document compiles existing information on closely related phenylmercury compounds to offer a detailed resource for researchers. The guide covers physicochemical properties, outlines a plausible synthesis protocol, predicts spectroscopic data, and discusses the generally accepted mechanism of toxicity for arylmercury compounds, including its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and detailed methodologies for key experimental concepts are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Introduction

Bromophenylmercury, with the CAS number 1192-89-8, is an arylmercuric halide. Organomercury compounds have been a subject of interest and concern due to their diverse applications and significant toxicity.[1] Historically, various forms of phenylmercury salts have been used as preservatives, fungicides, and antiseptics.[1] However, their use has been heavily restricted due to their environmental persistence and adverse health effects in humans, primarily targeting the central nervous system.[2][3] Understanding the properties and biological interactions of specific organomercury compounds like bromophenylmercury is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic interventions for mercury poisoning.

Physicochemical Properties

The known and estimated physicochemical properties of bromophenylmercury are summarized in Table 1. Data for related phenylmercury compounds are also included for comparison where direct data for bromophenylmercury is unavailable.

Table 1: Physicochemical Properties of Bromophenylmercury and Related Compounds

| Property | Bromophenylmercury (CAS 1192-89-8) | Phenylmercuric Acetate (CAS 62-38-4) |

| Molecular Formula | C₆H₅BrHg | C₈H₈HgO₂ |

| Molecular Weight | 357.61 g/mol [4] | 336.74 g/mol |

| Appearance | Crystalline solid | Colorless, lustrous crystals |

| Melting Point | 275 °C[4] | 148-151 °C |

| Water Solubility | 199.8 mg/L at 25 °C (estimated) | Sparingly soluble |

| Organic Solvent Solubility | Expected to be soluble in organic solvents like ethanol and DMSO. | Soluble in ethanol, benzene, acetic acid |

Synthesis and Characterization

Experimental Protocol: Synthesis of Bromophenylmercury

This protocol describes the synthesis of bromophenylmercury from bromobenzene via a Grignard reagent, followed by reaction with mercuric bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Iodine crystal (as initiator)

-

Mercuric bromide (HgBr₂)

-

Anhydrous solvent for washing (e.g., hexane)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of a gentle reflux indicate the start of the Grignard reagent formation.[5][6]

-

Slowly add the remaining bromobenzene solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.[7][8]

-

-

Reaction with Mercuric Bromide:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of mercuric bromide in anhydrous diethyl ether or THF.

-

Slowly add the mercuric bromide solution to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude bromophenylmercury from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to obtain the purified product.

-

Predicted Spectroscopic Data

Specific spectroscopic data for bromophenylmercury is not widely published. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Bromophenylmercury

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The integration would correspond to 5 protons. The chemical shifts would be influenced by the electron-withdrawing nature of the mercury-bromide group.[9][10] |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-140 ppm. The carbon directly attached to mercury would be significantly deshielded. Four signals would be expected for the phenyl ring due to symmetry.[9][10] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Hg stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.[11] |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for mercury and bromine. The molecular ion peak [C₆H₅BrHg]⁺ would be observed. Common fragmentation would involve the loss of a bromine radical, a phenyl radical, or the entire mercury bromide moiety.[12][13][14] |

Biological Activity and Mechanism of Action

The toxicity of organomercury compounds is well-documented and is primarily attributed to their high affinity for sulfhydryl groups in proteins and other biomolecules.[1][2]

General Mechanism of Toxicity

Phenylmercury compounds, including bromophenylmercury, are expected to exert their toxic effects through the following primary mechanisms:

-

Inhibition of Enzymes: By binding to the sulfhydryl groups of cysteine residues in proteins, phenylmercury compounds can inactivate a wide range of enzymes, disrupting critical cellular processes.[15]

-

Induction of Oxidative Stress: The interaction with thiol-containing molecules, such as glutathione (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[1][16][17]

-

Disruption of Cellular Signaling: Phenylmercury compounds can interfere with calcium homeostasis and other signaling pathways, leading to apoptosis and cell death.[2]

Putative Signaling Pathway for Phenylmercury-Induced Cellular Toxicity

The following diagram illustrates a plausible signaling pathway for the cellular toxicity induced by phenylmercury compounds.

Caption: Putative signaling pathway of phenylmercury-induced cellular toxicity.

Experimental Workflows

Assessing Neurotoxicity of Bromophenylmercury

This workflow outlines a general approach to studying the neurotoxic effects of bromophenylmercury in a cell culture model.

Caption: Experimental workflow for assessing the neurotoxicity of bromophenylmercury.

Investigating Protein-Organomercury Interactions

This workflow describes a method to study the interaction between bromophenylmercury and a specific protein of interest.

Caption: Workflow for studying protein-bromophenylmercury interactions.

Conclusion

Bromophenylmercury (CAS 1192-89-8) is an organomercury compound with properties and toxicological effects that are likely similar to other well-studied phenylmercury derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on analogous compounds. The provided synthesis protocol, predicted spectroscopic data, and outlined experimental workflows offer a starting point for researchers interested in further investigating this compound. The primary mechanism of toxicity is expected to involve interaction with sulfhydryl groups, leading to enzyme inhibition and oxidative stress, ultimately resulting in cellular dysfunction and apoptosis. Further research is warranted to fully characterize the physicochemical properties and biological activities of bromophenylmercury to better understand its potential environmental and health impacts.

References

- 1. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Synthesis of organomercury compounds using Grignard reagents

An In-depth Technical Guide to the Synthesis of Organomercury Compounds Using Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of organomercury compounds, specifically focusing on the widely utilized method involving Grignard reagents. This approach offers a versatile and effective pathway to form stable carbon-mercury bonds. This document details the underlying reaction mechanisms, provides explicit experimental protocols, and presents quantitative data for key reactions.

Introduction

Organomercury compounds, characterized by a direct carbon-mercury (C-Hg) bond, have historical significance and contemporary relevance in organic synthesis and medicinal chemistry. While their inherent toxicity necessitates careful handling, their unique reactivity makes them valuable intermediates. The reaction of Grignard reagents (organomagnesium halides, RMgX) with mercury(II) salts is a cornerstone method for their preparation, offering a straightforward route to both symmetrical diorganomercury (R₂Hg) and organomercury halide (RHgX) compounds.

Core Reaction Mechanism

The fundamental principle of this synthesis is a transmetalation reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic mercury center of a mercury(II) halide, displacing a halide ion. The stoichiometry of the reactants is the critical factor that determines the final product.

Synthesis of Diorganomercury Compounds (R₂Hg)

The formation of symmetrical diorganomercury compounds is achieved by reacting two equivalents of a Grignard reagent with one equivalent of a mercury(II) halide, such as mercuric chloride (HgCl₂) or mercuric bromide (HgBr₂).[1][2] The reaction typically proceeds in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF), which is essential for the formation and stability of the Grignard reagent.

The overall reaction is as follows: 2 RMgX + HgX₂ → R₂Hg + 2 MgX₂

A prominent example is the synthesis of diphenylmercury from phenylmagnesium bromide and mercuric chloride.[1][3]

Caption: Reaction pathway for diphenylmercury synthesis.

Synthesis of Organomercury Halides (RHgX)

By adjusting the stoichiometry to a 1:1 ratio of Grignard reagent to mercury(II) halide, it is possible to isolate the organomercury halide intermediate. This reaction is particularly useful for creating precursors for further functionalization.

The general reaction is: RMgX + HgX₂ → RHgX + MgX₂

Experimental Protocols

The success of this synthesis hinges on the careful exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards protic solvents and can be oxidized.[4][5]

General Protocol for the Preparation of Diarylmercury Compounds

This procedure is adapted from the synthesis of various diarylmercury compounds and serves as a general guideline.[6]

Materials:

-

Magnesium turnings

-

Appropriate aryl bromide (e.g., bromobenzene)

-

Anhydrous diethyl ether or THF

-

Mercuric chloride (HgCl₂)

-

Ice

-

Dilute Hydrochloric Acid

-

Benzene (for extraction)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare the Grignard reagent. Add magnesium turnings to the flask. A solution of the aryl bromide in anhydrous ether is added dropwise from the funnel to initiate the reaction. The mixture is typically stirred and refluxed to ensure complete formation of the Grignard reagent (e.g., phenylmagnesium bromide).[7]

-

Reaction with Mercuric Chloride: Cool the Grignard solution in an ice bath. A solution of mercuric chloride in dry ether is added slowly with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is treated with ice and a small amount of dilute hydrochloric acid to quench any unreacted Grignard reagent and dissolve the magnesium salts.

-

Isolation and Purification: The diarylmercury product, which may precipitate or remain in the ether-benzene layer, is isolated.[6] For solid products, the mixture can be filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3] The crude product is then purified, typically by extraction with a suitable solvent (e.g., benzene) followed by recrystallization.[3][6]

Caption: General experimental workflow for R₂Hg synthesis.

Quantitative Data Summary

The following tables summarize yields and physical properties for several diarylmercury compounds synthesized via the Grignard method.

Table 1: Synthesis of Diarylmercury Compounds[6]

| Compound Name | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

| Diphenylmercury | Phenyl | 75 | 121 |

| Di-p-tolylmercury | p-Tolyl | 70 | 235-238 |

| Di-p-anisylmercury | p-Anisyl | 62 | 198-200 |

| Di-α-naphthylmercury | α-Naphthyl | 90 | 240-243 |

Table 2: Synthesis of Diphenylmercury[3]

| Reactants | Solvent | Yield (%) | Melting Point (°C) |

| Phenylmagnesium bromide, Mercuric chloride | Benzene (for extraction) | 32-37 | 121-123 |

Safety and Handling

Critical Safety Note: Organomercury compounds are highly toxic.[3] They can be absorbed through the skin and respiratory tract. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Special care should be taken to avoid inhaling vapors of solutions containing these compounds.

Conclusion

The reaction between Grignard reagents and mercury(II) halides is a robust and well-established method for the synthesis of organomercury compounds. By carefully controlling the stoichiometry and adhering to anhydrous reaction conditions, researchers can selectively produce either diorganomercury or organomercury halide compounds. The protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic transformation.

References

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Toxicological Profile of Bromophenylmercury: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for Bromophenylmercury. This guide synthesizes information from closely related phenylmercury compounds, primarily Phenylmercuric Acetate (PMA), to provide a comprehensive toxicological profile. The toxicological properties of Bromophenylmercury are expected to be similar to these compounds due to structural analogy.

Executive Summary

Bromophenylmercury is an organomercury compound with anticipated high toxicity, a characteristic shared with other phenylmercury derivatives. Phenylmercury compounds are recognized for their potential to cause severe health effects in humans and pose a significant environmental hazard. The primary mechanisms of toxicity involve the strong affinity of the mercury ion for sulfhydryl groups in proteins, leading to enzyme inhibition and widespread cellular dysfunction. Key toxicological concerns include neurotoxicity, renal toxicity, and genotoxicity. This document provides a detailed overview of the available toxicological data, presumed mechanisms of action, and standardized experimental protocols relevant to the assessment of Bromophenylmercury.

Chemical and Physical Properties

While specific data for Bromophenylmercury is scarce, the properties of related phenylmercury compounds suggest it is likely a crystalline solid with low water solubility and higher solubility in organic solvents.

| Property | Phenylmercuric Acetate (PMA) | Reference |

| Molecular Weight | 336.74 g/mol | [1] |

| Melting Point | 149-152 °C | [2] |

| Water Solubility | 4,370 mg/L at room temperature | [1] |

Toxicokinetics

Organic mercury compounds, including phenylmercury derivatives, are readily absorbed through oral, dermal, and inhalation routes. They are lipophilic, allowing for distribution throughout the body, including the ability to cross the blood-brain barrier. Metabolism of phenylmercury compounds involves the cleavage of the carbon-mercury bond, releasing inorganic mercury (Hg²⁺), which is the primary toxic moiety that accumulates in tissues, particularly the kidneys. Excretion occurs mainly through feces and urine.

Human Health Toxicity

Acute Toxicity

Phenylmercury compounds are highly toxic upon acute exposure.

Table 1: Acute Toxicity of Phenylmercuric Acetate (PMA)

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 22 - 41 mg/kg | [3][4][5] |

| Dermal LD50 | Rat | 100 mg/kg (Mercuric Bromide) | [6] |

Note: Dermal LD50 for a related mercury compound is provided due to the lack of specific data for phenylmercury compounds.

Symptoms of acute poisoning can include a metallic taste, nausea, vomiting, abdominal pain, and in severe cases, kidney failure and neurological damage.[2][7]

Chronic Toxicity

Prolonged or repeated exposure to phenylmercury compounds can lead to severe and irreversible health effects. The primary target organs for chronic toxicity are the nervous system and the kidneys. A reference dose (RfD) for chronic oral exposure to phenylmercuric acetate has been established at 0.08 µg/kg bw/day.

Neurotoxicity

Organomercury compounds are well-established neurotoxins.[8] Phenylmercury compounds can cross the blood-brain barrier and accumulate in the brain, leading to a range of neurological symptoms, including tremors, memory loss, and personality changes.[2] The mechanism of neurotoxicity is linked to the disruption of neurotransmitter release, oxidative stress, and interference with calcium homeostasis.[8]

Genotoxicity

Phenylmercuric acetate has been shown to be genotoxic in various studies. It can induce sister chromatid exchanges (SCEs) and endoreduplication in human lymphocytes.[9] The genotoxic effects of phenylmercury compounds are a significant concern for long-term health risks. Phenylmercuric acetate (PMA) increased the frequency of sister chromatid exchanges in a concentration-dependent manner in human lymphocytes.[9]

Ecotoxicity

Phenylmercury compounds are very toxic to aquatic organisms.

Table 2: Ecotoxicity of Phenylmercuric Acetate (PMA)

| Species | Endpoint | Value | Reference |

| Rainbow trout (Oncorhynchus mykiss) | 96h LC50 | 0.009 mg/L | [3] |

| Water flea (Daphnia pulex) | 3h LC50 | 0.005 mg/L | [3] |

| Algae (Anabaena flosaquae) | EC50 (Growth inhibition) | 0.006 mg/L (24h) | [3] |

Mechanism of Action & Signaling Pathways

The primary mechanism of toxicity for phenylmercury compounds is the high affinity of the mercury ion for sulfhydryl (-SH) groups in proteins. This interaction leads to the inhibition of numerous enzymes and disruption of cellular structures.

Key cellular processes affected include:

-

Enzyme Inhibition: Binding to sulfhydryl groups on enzymes disrupts their structure and function, affecting critical metabolic pathways.

-

Oxidative Stress: Phenylmercury compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.

-

Disruption of Calcium Homeostasis: Interference with calcium channels and pumps leads to an uncontrolled increase in intracellular calcium, triggering various downstream toxic effects, including apoptosis.

Below is a proposed signaling pathway for phenylmercury-induced neurotoxicity based on the known effects of organomercury compounds.

Experimental Protocols

The toxicological evaluation of chemical substances like Bromophenylmercury follows internationally recognized standardized guidelines to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these protocols.[3][10]

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Cell Culture: Suitable mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are cultured.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (using S9 mix).

-

Harvest and Staining: After an appropriate incubation period, cells are harvested, treated with a metaphase-arresting agent, and chromosomes are stained.

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.

Fish, Acute Toxicity Test (OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

-

Test Species: A suitable fish species (e.g., Rainbow trout, Zebrafish) is selected.

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its confidence limits are calculated.

Conclusion

References

- 1. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. oecd.org [oecd.org]

- 4. pic.int [pic.int]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Comparative effects of inorganic divalent mercury, methylmercury and phenylmercury on membrane excitability and synaptic transmission of CA1 neurons in hippocampal slices of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct genotoxicity of phenylmercury acetate in human lymphocytes as compared with other mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Environmental Fate and Degradation of Phenylmercury Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercury compounds, a class of organomercurials, have seen historical use as biocides and preservatives. Their persistence and transformation in the environment are of significant concern due to the potential for the formation of more toxic mercury species. This technical guide provides a comprehensive overview of the environmental fate and degradation of phenylmercury compounds, with a focus on phenylmercuric acetate (PMA). It details the primary degradation pathways, including microbial and abiotic processes, and presents quantitative data on degradation rates. Furthermore, this guide offers detailed experimental protocols for the analysis and study of phenylmercury degradation, intended to support research and development in environmental science and drug development.

Introduction

Phenylmercury compounds, characterized by a phenyl group covalently bonded to a mercury atom, have been utilized in various applications, including as fungicides in agriculture and as preservatives in pharmaceuticals and paints. Despite their efficacy, their introduction into the environment raises significant toxicological concerns. The environmental fate of these compounds is complex, involving biotic and abiotic transformations that influence their mobility, bioavailability, and toxicity. Understanding these processes is crucial for assessing the environmental risks associated with phenylmercury and for developing remediation strategies. This guide synthesizes the current scientific understanding of the degradation of phenylmercury compounds, providing a technical resource for professionals in research and development.

Degradation Pathways

The environmental degradation of phenylmercury compounds proceeds through two primary pathways: microbial degradation and abiotic degradation.

Microbial Degradation

Microorganisms have evolved mechanisms to detoxify their environment from mercury compounds. The biodegradation of phenylmercury is primarily carried out by mercury-resistant bacteria and some fungi.

The key enzymatic pathway involves a two-step process mediated by the mer operon:

-

Organomercurial Lyase (MerB): This enzyme catalyzes the cleavage of the carbon-mercury bond in phenylmercury, producing benzene and a mercuric ion (Hg²⁺).

-

Mercuric Reductase (MerA): The highly toxic mercuric ion is then reduced by this enzyme to the less toxic and more volatile elemental mercury (Hg⁰).

Several bacterial genera, including Pseudomonas, have been identified as capable of degrading phenylmercuric acetate (PMA) into elemental mercury and benzene[1]. Fungi, such as Penicillium sp. MR-2, also possess a similar two-enzyme system for PMA degradation.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, also contribute to the degradation of phenylmercury compounds in the environment.

2.2.1 Photolysis: Phenylmercury compounds can be degraded by sunlight in aqueous environments. Direct photolysis involves the cleavage of the phenyl-mercury bond, leading to the formation of metallic mercury and other products[2]. The experimental half-life for the direct photolysis of phenylmercuric acetate in distilled water under Georgia, U.S. sunlight has been reported to be 16 hours[2]. The predicted half-life for photolysis in water during midsummer at 40° N latitude is 1.6 days[2]. A quantum yield of 0.23 has been reported for the disappearance of PMA in the presence of acetone as a photosensitizer[2].

2.2.2 Hydrolysis: Phenylmercuric acetate can hydrolyze in water, particularly under alkaline conditions, to form phenylmercuric hydroxide and subsequently phenylmercuric oxide[2]. The rate of hydrolysis is dependent on pH and temperature. Studies on the degradation of phenylmercuric nitrate in the presence of disodium edetate during heat sterilization have shown complete degradation at pH 5 and 6, 80% degradation at pH 7, and 15% degradation at pH 8[3]. This indicates that acidic conditions can significantly accelerate the degradation of phenylmercury compounds.

Quantitative Degradation Data

The persistence of phenylmercury compounds in the environment is quantified by their degradation rates and half-lives. These values are influenced by various environmental factors.

Table 1: Photodegradation of Phenylmercuric Acetate (PMA) in Water

| Parameter | Condition | Value | Reference |

| Half-life (t½) | Distilled water, Georgia, U.S. sunlight | 16 hours | [2] |

| Predicted Half-life (t½) | Water, midsummer, 40° N latitude | 1.6 days | [2] |

| Disappearance Quantum Yield | Distilled water with acetone photosensitizer | 0.23 | [2] |

Table 2: Effect of pH on the Degradation of Phenylmercuric Nitrate (PMN) under Heat Sterilization

| pH | Degradation (%) | Reference |

| 5 | 100 | [3] |

| 6 | 100 | [3] |

| 7 | 80 | [3] |

| 8 | 15 | [3] |

Note: Data on the half-life of phenylmercury compounds in different soil types is limited and shows variability depending on soil properties such as organic matter content, pH, and microbial activity. More research is needed to provide a comprehensive dataset for various soil matrices.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and degradation of phenylmercury compounds.

Analysis of Phenylmercury and its Degradation Products

4.1.1 Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) for Total Mercury Analysis in Water

This method is suitable for the determination of total mercury in water samples at trace levels.

-

Principle: Mercury in the sample is oxidized to Hg²⁺, which is then reduced to elemental mercury (Hg⁰). The volatile Hg⁰ is purged from the solution and detected by atomic fluorescence.

-

Apparatus:

-

Cold Vapor Atomic Fluorescence Spectrometer

-

Purge and trap system

-

Flow injection system (optional)

-

-

Reagents:

-

Bromine monochloride (BrCl) solution

-

Hydroxylamine hydrochloride solution

-

Stannous chloride (SnCl₂) solution

-

Reagent grade water

-

Certified mercury standard solution

-

-

Procedure:

-

Sample Preservation: Preserve water samples with BrCl solution upon collection to oxidize all mercury species to Hg²⁺.

-

Sample Preparation: Prior to analysis, neutralize excess BrCl with hydroxylamine hydrochloride.

-

Reduction: Reduce Hg²⁺ to Hg⁰ by adding SnCl₂ solution.

-

Purging and Trapping: Purge the Hg⁰ from the solution using an inert gas (e.g., argon) and collect it on a gold trap.

-

Detection: Thermally desorb the trapped Hg⁰ and carry it into the CVAFS detector for quantification.

-

-

Quality Control: Analyze method blanks, laboratory fortified blanks, and matrix spikes to ensure data quality.

4.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Benzene and Phenol Analysis in Water

This method is used for the quantification of organic degradation products of phenylmercury.

-

Principle: Volatile and semi-volatile organic compounds are separated by gas chromatography and identified and quantified by mass spectrometry.

-

Apparatus:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Autosampler

-

Capillary GC column (e.g., TG-5SilMS)

-

-

Reagents:

-

Methylene chloride or other suitable solvent

-

Certified standards of benzene and phenol

-

Internal standards and surrogates

-

-

Procedure:

-

Sample Extraction: Extract the water sample with an appropriate solvent (e.g., methylene chloride) using liquid-liquid extraction or solid-phase extraction (SPE).

-

Concentration: Concentrate the extract to a small volume.

-

GC-MS Analysis: Inject a small aliquot of the concentrated extract into the GC-MS system.

-

GC Conditions: Use a suitable temperature program to separate the target analytes. For example, start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes[4].

-

MS Conditions: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

-

-

-

Quality Control: Analyze blanks, standards, and spiked samples to validate the method.

Microbial Degradation Study in Soil Microcosms

This protocol outlines a method to assess the microbial degradation of phenylmercury in soil.

-

Principle: Soil microcosms are incubated with phenylmercury, and its disappearance and the formation of degradation products are monitored over time.

-

Materials:

-

Soil from the desired study site, sieved (<2 mm)

-

Phenylmercuric acetate (PMA)

-

Sterile water

-

Incubation vessels (e.g., serum bottles)

-

Analytical equipment for mercury and organic compound analysis

-

-

Procedure:

-

Microcosm Setup:

-

Place a known amount of soil (e.g., 50 g) into each incubation vessel.

-

Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Prepare a stock solution of PMA and spike the soil to achieve the desired initial concentration.

-

Seal the vessels and incubate them in the dark at a constant temperature (e.g., 20°C).

-

Prepare sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.

-

Analysis:

-

Extract a subsample of soil for phenylmercury analysis using an appropriate method (e.g., solvent extraction followed by CVAFS or HPLC-CVAFS).

-

Analyze the headspace or a soil extract for volatile degradation products like benzene using GC-MS.

-

-

Data Analysis: Plot the concentration of phenylmercury over time to determine the degradation rate and half-life.

-

Enzymatic Assays

4.3.1 Organomercurial Lyase (MerB) Activity Assay

-

Principle: The activity of MerB can be indirectly measured by quantifying the release of thiol groups from a thiol-containing compound upon the cleavage of the C-Hg bond of an organomercurial substrate. The released thiols react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Reagents:

-

Purified MerB enzyme or cell-free extract

-

Phenylmercuric acetate (PMA) substrate

-

DTNB solution

-

Buffer (e.g., phosphate buffer, pH 7.5)

-

A thiol-containing compound (e.g., cysteine)

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, DTNB, and the thiol compound.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding the PMA substrate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of color formation and the molar extinction coefficient of the product.

-

4.3.2 Mercuric Reductase (MerA) Activity Assay

-

Principle: The activity of MerA is determined by monitoring the Hg²⁺-dependent oxidation of NADPH to NADP⁺ at 340 nm[5].

-

Reagents:

-

Purified MerA enzyme or cell-free extract

-

NADPH solution

-

Mercuric chloride (HgCl₂) solution

-

Buffer (e.g., phosphate buffer, pH 7.5) containing EDTA and a thiol (e.g., β-mercaptoethanol)

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, and the enzyme preparation in a quartz cuvette.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a small volume of HgCl₂ solution.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADPH oxidation and its molar extinction coefficient.

-

Conclusion

The environmental fate of phenylmercury compounds is a multifaceted issue involving both microbial and abiotic degradation processes. Mercury-resistant microorganisms play a crucial role in detoxifying these compounds through a two-step enzymatic pathway. Abiotic factors, particularly sunlight and pH, also contribute significantly to their transformation in the environment. This technical guide has provided a summary of the key degradation pathways, available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research is needed to better quantify degradation rates in various environmental compartments, especially in different soil types, to improve environmental risk assessments and the development of effective remediation technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The chemical degradation of phenylmercuric nitrate by disodium edetate during heat sterilization at pH values commonly encountered in ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein Method for Investigating Mercuric Reductase Gene Expression in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of "Mercury, bromophenyl-"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromophenylmercury, a key organometallic compound with applications in organic synthesis and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of bromophenylmercury. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (ortho to Hg) | 7.2 - 7.5 | Doublet |

| H-3, H-5 (meta to Hg) | 7.4 - 7.7 | Doublet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are influenced by the solvent and the specific counter-ion (e.g., bromide, acetate).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for p-Bromophenylmercury Compounds

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (ipso-C attached to Hg) | 140 - 150 |

| C-2, C-6 (ortho to Hg) | 135 - 140 |

| C-3, C-5 (meta to Hg) | 128 - 132 |

| C-4 (para to Hg, attached to Br) | 120 - 125 |

Note: The large coupling constants between ¹⁹⁹Hg (a spin I = 1/2 nucleus with 16.87% natural abundance) and adjacent carbon and proton nuclei can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the bromophenylmercury molecule. The NIST WebBook indicates the availability of an IR spectrum for bromophenylmercury (CAS No. 1192-89-8), and the characteristic absorption bands are summarized below.[1][2]

Table 3: Characteristic IR Absorption Bands for Bromophenylmercury

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1550 | C=C aromatic ring stretch |

| 1475 - 1425 | C=C aromatic ring stretch |

| ~1070 | C-H in-plane bending |

| ~1000 | C-H in-plane bending |

| 800 - 850 | C-H out-of-plane bending (para-substitution) |

| ~730 | C-H out-of-plane bending |

| Below 600 | C-Hg and C-Br stretches |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of bromophenylmercury, aiding in its identification and structural confirmation. For diarylmercury compounds, a common fragmentation pathway involves the initial loss of an aryl radical, followed by the loss of the mercury atom.[3]

Table 4: Expected Mass Spectrometry Fragmentation for Bromophenylmercury (C₆H₅BrHg)

| m/z | Fragment Ion | Description |

| 358 | [C₆H₅BrHg]⁺ | Molecular ion (isotopic pattern due to Hg and Br) |

| 201 | [C₆H₅Hg]⁺ | Loss of Bromine radical |

| 156 | [C₆H₄Br]⁺ | Loss of Phenylmercury radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The isotopic distribution of mercury and bromine will result in a characteristic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections detail standardized protocols for the analysis of organometallic compounds like bromophenylmercury.

NMR Sample Preparation

High-quality NMR spectra are obtained from properly prepared samples.[1][4]

-

Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.

-

Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Degassing: For air-sensitive samples, the solvent should be degassed, and the sample prepared under an inert atmosphere (e.g., nitrogen or argon).

IR Sample Preparation

FTIR analysis of solid organometallic compounds can be performed using several methods.[5][6]

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Nujol Mull Method:

-

Grind a few milligrams of the sample to a fine powder.

-

Add a small drop of Nujol (mineral oil) and grind further to create a smooth paste (mull).

-

Spread the mull thinly and evenly between two KBr or NaCl plates.

-

Mount the plates in the spectrometer. A reference spectrum of Nujol should be run separately for subtraction.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Mass Spectrometry Sample Introduction

The choice of ionization and sample introduction technique is critical for obtaining a good mass spectrum of an organometallic compound.[7][8]

-

Electron Ionization (EI):

-

This technique is suitable for volatile and thermally stable compounds.

-

The sample is introduced into the ion source via a direct insertion probe (for solids) or a gas chromatograph (for GC-amenable compounds).

-

The sample is heated under vacuum to promote vaporization and then ionized by a beam of electrons.

-

-

Electrospray Ionization (ESI):

-

ESI is a softer ionization technique suitable for less volatile or thermally sensitive compounds.

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

-

A high voltage is applied to the solution, creating a fine spray of charged droplets from which ions are desolvated and enter the mass analyzer.

-

-

Handling Air-Sensitive Samples:

-

For air-sensitive compounds, sample preparation and introduction must be carried out under an inert atmosphere (e.g., in a glove box).

-

Solid samples can be loaded onto a probe within the glove box and quickly transferred to the mass spectrometer.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of bromophenylmercury.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of bromophenylmercury.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 3. Propyl acetate(109-60-4) IR Spectrum [chemicalbook.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. DAM [digital.library.unt.edu]

- 7. Phenol, 4-bromo-, acetate [webbook.nist.gov]

- 8. 2-Bromo-2-chloro-2-(3-chlorophenyl)acetyl chloride | C8H4BrCl3O | CID 149747754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenylmercury Bromide: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury bromide (C₆H₅HgBr) is an organomercury compound that has seen historical use in various applications, including as a preservative and antiseptic. Despite its antimicrobial properties, the inherent toxicity and environmental concerns associated with mercury compounds necessitate a thorough understanding of its stability and decomposition mechanisms. This technical guide provides a comprehensive overview of the stability of phenylmercury bromide under different conditions and elucidates its potential decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in handling, analyzing, and understanding the lifecycle of this compound.

Chemical and Physical Properties

Before delving into the stability and decomposition of phenylmercury bromide, a summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₅HgBr | [1] |

| Molecular Weight | 357.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 276-279 °C | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene | Inferred from related compounds |

Stability of Phenylmercury Bromide

The stability of phenylmercury bromide is influenced by several factors, including temperature, light, and the presence of other chemical species, particularly nucleophiles and protic solvents.

Thermal Stability

Table 1: Thermal Decomposition Data (Inferred)

| Parameter | Value | Conditions |

| Decomposition Onset | > 250 °C | Inert Atmosphere |

| Primary Products | Diphenylmercury (C₁₂H₁₀Hg), Mercuric Bromide (HgBr₂) | Inferred from[2] |

Photolytic Stability

Organomercury compounds are generally susceptible to photolytic cleavage of the carbon-mercury bond. Phenylmercury salts in aqueous solutions have been shown to be unstable, with degradation accelerated by light.[3] The primary photolytic decomposition pathway is expected to involve homolytic cleavage of the C-Hg bond, generating a phenyl radical and a mercuric bromide radical.

Table 2: Photolytic Decomposition Data (Inferred)

| Parameter | Value | Conditions |

| Wavelength Sensitivity | UV region | Aqueous solution |

| Quantum Yield (Φ) | Not Reported | - |

| Primary Products | Phenyl radical (C₆H₅•), Mercuric bromide radical (•HgBr) | Inferred from general organomercury photochemistry |

Hydrolytic Stability

The stability of phenylmercury salts in aqueous solutions is poor and is significantly influenced by pH and the presence of ions like chloride.[3] The C-Hg bond in phenylmercury compounds is susceptible to protolytic cleavage, particularly in acidic conditions.[4][5] In neutral or alkaline solutions, nucleophilic attack by hydroxide ions can also lead to decomposition.

Table 3: Hydrolytic Stability Data (Qualitative)

| Condition | Stability | Influencing Factors | Reference |

| Aqueous Solution | Unstable | pH, Presence of chloride ions | [3] |

| Acidic pH | Prone to protolytic cleavage | H⁺ concentration | [4][5] |

| Neutral/Alkaline pH | Susceptible to nucleophilic attack | OH⁻ concentration | Inferred |

Decomposition Pathways

Based on the known chemistry of organomercury compounds, the following decomposition pathways for phenylmercury bromide are proposed.

Thermal Decomposition Pathway

The primary thermal decomposition pathway is believed to be a symmetrization reaction, yielding diphenylmercury and mercuric bromide.

Caption: Proposed thermal decomposition of phenylmercury bromide.

Photolytic Decomposition Pathway

Under UV irradiation, phenylmercury bromide likely undergoes homolytic cleavage of the carbon-mercury bond. The resulting radicals can then participate in a variety of secondary reactions.

Caption: Proposed photolytic decomposition of phenylmercury bromide.

Hydrolytic Decomposition Pathway (Protolytic Cleavage)

In aqueous acidic media, the C-Hg bond can be cleaved by a proton, leading to the formation of benzene and a mercury salt.

Caption: Proposed hydrolytic decomposition via protolytic cleavage.

Experimental Protocols

Detailed experimental protocols for the analysis of phenylmercury bromide stability are not widely available. However, based on standard analytical techniques for related compounds, the following methodologies can be adapted.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of phenylmercury bromide.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of phenylmercury bromide into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Thermolysis Products

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), pyrolysis unit.

-

Procedure:

-

Place a small, accurately weighed amount of phenylmercury bromide into a pyrolysis tube.

-

Connect the pyrolyzer to the GC injection port.

-

Heat the sample rapidly to a temperature above its decomposition point (determined by TGA).

-

The decomposition products are swept into the GC column by the carrier gas (e.g., helium).

-

Separate the products using a suitable GC column (e.g., a non-polar capillary column like DB-5ms).

-

Use a temperature program for the GC oven to elute the separated components.

-

Identify the eluted compounds by their mass spectra, comparing them to a spectral library (e.g., NIST).

-

UV-Vis Spectroscopy for Photodegradation Kinetics

-

Objective: To monitor the rate of photolytic decomposition of phenylmercury bromide.

-

Apparatus: UV-Vis spectrophotometer, UV lamp with a specific wavelength output.

-

Procedure:

-

Prepare a solution of phenylmercury bromide of known concentration in a suitable solvent (e.g., ethanol or acetonitrile/water mixture).

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm).

-

At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.

-

Monitor the decrease in the absorbance at the λmax of phenylmercury bromide over time to determine the kinetics of its degradation.

-

Conclusion